Bunamidine Hydrochloride

Description

Historical Trajectory of Anthelmintic Compound Discovery and Early Research on Bunamidine (B1207059) Hydrochloride

The quest for effective treatments for parasitic worm infections dates back to ancient civilizations, which utilized various herbal remedies. cabidigitallibrary.org The modern era of anthelmintic discovery, however, began in the early 20th century with the systematic screening of chemical compounds. tandfonline.com This period saw the introduction of phenothiazine (B1677639) in 1938, followed by piperazine (B1678402) and diethylcarbamazine (B1670528) in the 1940s. tandfonline.com A significant portion of modern anthelmintics originated from the animal health industry, driven by the economic viability of treating livestock. tandfonline.comresearchgate.net

Bunamidine hydrochloride was first reported to be active against Echinococcus granulosus in 1965. who.int Early research in the 1960s and 1970s focused on its efficacy against a range of tapeworms in dogs and cats. byu.edunih.gov For instance, studies demonstrated its effectiveness against Taenia pisiformis, Dipylidium caninum, and Hydatigera taeniaeformis. Research also explored its efficacy against both immature and mature stages of Echinococcus granulosus, revealing high clearance rates for mature worms. nih.govavma.org These initial studies established bunamidine as a potent taeniacidal agent. wikipedia.org

Evolution of Research Perspectives on Taeniacidal Agents

Historically, the approach to discovering anthelmintics was largely empirical, relying on the treatment of infected animals with experimental compounds and observing the outcomes. researchgate.netallenpress.com This method, while successful in identifying many foundational drugs, has gradually been supplemented by more targeted approaches. researchgate.net

The development of in vitro screening methods and axenic culture techniques offered new avenues for identifying potential echinococcicides, though their initial value in discovering taeniacides was not immediately obvious. who.int The focus in academic research has often been on parasites of human importance, with many treatments for human helminthiases being adapted from veterinary medicine. allenpress.com

The perspective on treating tapeworm infections has also evolved. While early efforts focused on developing effective taeniafuges (agents that expel tapeworms), there was less emphasis on developing agents against the larval stages (cysticerci). cabidigitallibrary.org Over time, the understanding of the parasite's life cycle and the host's immune response has led to more comprehensive control strategies, including the investigation of drugs that can target different developmental stages of the parasite. byu.edupaho.org The mechanism of action of taeniacidal drugs has also become a key area of research, with studies investigating how compounds like bunamidine disrupt the tapeworm's tegument and metabolic processes, such as glucose uptake. veteriankey.com

Contemporary Research Landscape and Unanswered Questions Regarding this compound

In recent years, the landscape of anthelmintic research has been shaped by the challenge of drug resistance and the need for new chemical entities. beilstein-journals.org While bunamidine has been a valuable tool, research has also highlighted its variable efficacy against certain tapeworm species, such as Dipylidium caninum. nih.govveteriankey.com

Modern research continues to explore the pharmacodynamics and mode of action of various anthelmintics, including the family to which bunamidine belongs. massey.ac.nz However, specific, in-depth contemporary studies focusing solely on this compound appear to be limited. The primary focus in the broader field has shifted towards newer compounds and the application of genomic and high-throughput screening technologies to identify novel drug targets. researchgate.net

Several unanswered questions regarding this compound remain. A deeper understanding of its precise molecular mechanism of action could inform the development of more effective and targeted taeniacidal drugs. Further investigation into the factors contributing to its variable efficacy against certain tapeworm species would be beneficial for optimizing its use. Additionally, exploring potential synergistic effects with other anthelmintic agents could present new therapeutic strategies. The continued study of established compounds like this compound, in conjunction with modern research methodologies, can provide valuable insights into the ongoing battle against parasitic infections.

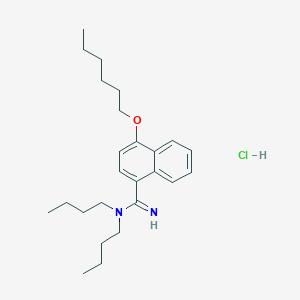

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2O.ClH/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3;/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYJDHRFPFHVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3748-77-4 (Parent) | |

| Record name | Bunamidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046837 | |

| Record name | Bunamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055-55-6 | |

| Record name | 1-Naphthalenecarboximidamide, N,N-dibutyl-4-(hexyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1055-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunamidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunamidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bunamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNAMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y80LB0Q7CB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Bunamidine Hydrochloride

Elucidation of Anthelmintic Mechanisms of Action

Bunamidine (B1207059) hydrochloride's effectiveness as an anthelmintic stems from its ability to disrupt critical physiological and biochemical processes within the parasite. Its primary modes of action include causing physical damage to the parasite's protective outer layer, interfering with its energy production, and potentially affecting its neuromuscular function.

Tegumental Disruption and Integrity Perturbation in Cestodes

A primary mechanism of bunamidine hydrochloride is the disruption of the tapeworm's tegument, which is the external surface of the parasite. veteriankey.combasu.org.incrimsonpublishers.com This outer layer is vital for the parasite's survival within the host's gut, as it is involved in nutrient absorption and provides protection against the host's digestive enzymes. veteriankey.comcrimsonpublishers.com By damaging the tegument, this compound exposes the vulnerable subtegumental tissues to the harsh environment of the host's digestive system, leading to their destruction. veteriankey.comcrimsonpublishers.com

Interference with Parasitic Energy Metabolism and Glucose Uptake Pathways

This compound significantly impairs the energy metabolism of cestodes. It has been observed to reduce the parasite's uptake of glucose, a crucial energy source. veteriankey.combasu.org.incrimsonpublishers.com This disruption of glucose absorption, coupled with the damage to the tegument, severely compromises the parasite's ability to generate the energy required for survival, ultimately leading to its death. basu.org.incrimsonpublishers.com The compound targets specific molecular pathways involved in the parasite's energy production and maintenance.

Identification of Specific Molecular Targets and Affected Signaling Pathways

The precise molecular targets of this compound are still an area of ongoing investigation. However, it is understood that the compound's actions lead to a cascade of events that disrupt the parasite's cellular functions. The disruption of the tegument and interference with energy metabolism point to interactions with proteins and signaling pathways essential for maintaining cellular integrity and energy homeostasis in the parasite. veteriankey.com

Parasite-Host-Drug Interactions at the Cellular Level

The interaction between this compound, the parasite, and the host at a cellular level is critical to its therapeutic effect. The drug's ability to selectively target and disrupt parasite cells while having a wider safety margin for the host is a key aspect of its pharmacological profile. msdvetmanual.com

Impact on Parasite Viability, Reproduction, and Developmental Processes

This compound has a profound impact on the viability of tapeworms, leading to their death and expulsion from the host. basu.org.in Studies have demonstrated its high efficacy against both mature and immature stages of various tapeworm species, including Echinococcus granulosus, Taenia species, and Dipylidium caninum. veteriankey.comnih.govnih.gov The drug is taeniacidal, meaning it kills the tapeworms rather than just temporarily paralyzing them. who.int By eliminating the adult worms, this compound effectively halts the parasite's reproductive cycle, preventing the production and shedding of infective eggs. Research has also indicated that the compound can inhibit the infectivity of taeniid ova.

Table 1: Efficacy of this compound Against Various Cestode Species

| Parasite Species | Efficacy |

| Taenia spp. | >90% veteriankey.com |

| Dipylidium spp. | >90% veteriankey.com |

| Mesocestoides spp. | >90% veteriankey.com |

| Diphyllobothrium spp. | >90% veteriankey.com |

| Echinococcus granulosus (mature) | 100% veteriankey.comnih.gov |

| Echinococcus granulosus (immature) | 85.9% - 98.8% veteriankey.comnih.gov |

| Hymenolepis diminuta | Effective wikipedia.org |

| Spirometra mansonoides | 10 out of 11 cats cleared cabidigitallibrary.org |

| Taenia pisiformis | Effective cabidigitallibrary.org |

| Taenia taeniaeformis | 11 out of 11 cats cleared cabidigitallibrary.org |

Host Cellular and Physiological Responses to this compound Exposure

Exposure of host organisms to this compound can elicit a range of physiological and metabolic responses. Research has primarily documented these effects in animal models, focusing on cardiovascular function and metabolic indicators.

Studies on isolated, perfused rat hearts have demonstrated that bunamidine produces a dose-dependent effect on cardiac function. medkoo.com Observations include a decrease in spontaneous heart rate, coronary flow, and isometric systolic tension. medkoo.com Conversely, an increase in diastolic tension was noted at higher concentrations. medkoo.com The compound also altered the electrical activity of the heart, leading to prolonged PR, QRS, and QT intervals. medkoo.com In some instances, partial heart block and ventricular standstill have occurred. medkoo.com

Metabolic studies in dogs have revealed alterations in several blood parameters following the administration of this compound. nih.gov These investigations have tracked changes in blood glucose and lactate (B86563) levels. nih.gov Furthermore, the activity of certain liver enzymes, specifically Alanine (B10760859) Transaminase and Alkaline Phosphatase, was shown to be affected. nih.gov Some studies also noted observable physiological reactions such as emesis and diarrhea. byu.eduveteriankey.com

The following tables summarize the key research findings on host responses to this compound exposure.

Table 1: Effects of this compound on Host Cardiac Parameters

This table details the observed effects of bunamidine on the cardiovascular system of the host, as documented in preclinical research.

| Parameter | Observed Effect |

| Spontaneous Heart Rate | Dose-dependent decrease medkoo.com |

| Coronary Flow | Dose-dependent decrease medkoo.com |

| Isometric Systolic Tension | Dose-dependent decrease medkoo.com |

| Diastolic Tension | Increased at high concentrations medkoo.com |

| Electrical Conduction | Prolongation of PR, QRS, and QT intervals medkoo.com |

Table 2: Host Metabolic and Physiological Responses to this compound

This table outlines the metabolic and other physiological changes observed in hosts exposed to this compound.

| Response Category | Specific Indicator | Observed Change |

| Metabolic | Alanine Transaminase (ALT) | Levels affected nih.gov |

| Metabolic | Alkaline Phosphatase (ALP) | Levels affected nih.gov |

| Metabolic | Blood Glucose | Levels affected nih.gov |

| Metabolic | Lactates | Levels affected nih.gov |

| Gastrointestinal | Physiological Reaction | Emesis and loose stools observed byu.eduveteriankey.com |

Preclinical Efficacy Studies of Bunamidine Hydrochloride

Efficacy Against Key Cestode Species

Bunamidine (B1207059) hydrochloride has demonstrated significant efficacy against both the immature and mature forms of Echinococcus granulosus, the causative agent of hydatid disease. In experimental infections in dogs, the compound exhibited average efficacies ranging from 85.9% to 98.8% against the immature stages of the parasite. nih.govavma.org Furthermore, it was found to be 100% effective in clearing mature E. granulosus worms. nih.govavma.orgbyu.edu

Studies have shown that the efficacy can be influenced by the dosage and the age of the worms. For instance, one study noted that a single dose was more effective against 8-week-old infections compared to 5-week-old infections, but two treatments were effective against the younger worms. who.int Research conducted in Utah on an experimental infection confirmed the high efficacy, with clearance rates of 85.9% to 98.8% for immature stages and 100% for adult stages. byu.edu These findings from various studies underscore the potential of bunamidine hydrochloride as a control measure for hydatid disease. nih.govavma.org

Table 1: Efficacy of this compound Against Echinococcus granulosus in Dogs

| Stage | Efficacy | Reference |

|---|---|---|

| Immature | 85.9% - 98.8% | nih.govavma.org |

| Mature | 100% | nih.govavma.orgbyu.edu |

This compound has shown high efficacy, generally over 90%, against several species of the genus Taenia. veteriankey.com Field trials in New Zealand were designed to evaluate its value in the eradication of Echinococcus granulosus, Taenia hydatigena, and Taenia ovis. tandfonline.com However, a long-term field trial in New Zealand using monthly treatments showed little effect on the prevalence of T. hydatigena in lambs, suggesting that other factors, such as the survival of parasite eggs in the environment, can influence control outcomes. nih.gov

In experimental settings, this compound has been shown to be effective against Taenia pisiformis. cabidigitallibrary.org Studies in cats have also demonstrated its success in treating infections of Taenia taeniaeformis (also known as Hydatigera taeniaeformis). cabidigitallibrary.org One comparative study, however, reported a lower efficacy of 40% against Taenia species in dogs when compared to other anthelmintics. nih.gov Another study found it to be 100% effective against Taenia species. nih.gov This highlights a degree of variability in reported efficacy, which could be due to differences in study design, dosage, or the specific Taenia species being targeted.

The efficacy of this compound against Dipylidium caninum, the common flea tapeworm, has been reported to be over 90% in some studies. veteriankey.com One study involving 14 dogs and one cat reported an estimated elimination rate of over 99% for D. caninum. cabidigitallibrary.org However, other research has described its effectiveness against this particular cestode as "erratic" or variable. veteriankey.com

A comparative study found that this compound cleared D. caninum from 9 of 11 infected dogs, resulting in an 82% efficacy rate. nih.gov In contrast, another comparative study reported a much lower efficacy of 40% against D. caninum. nih.govavma.org This variability in efficacy suggests that factors such as the specific formulation of the drug, the host animal's physiological state, or the presence of concurrent infections could influence the treatment outcome for D. caninum.

This compound is considered an effective treatment for infections with Mesocestoides and Diphyllobothrium species, with reported efficacy exceeding 90%. veteriankey.comconicet.gov.ar It is often regarded as a drug of choice for these particular tapeworm genera. conicet.gov.ar Its mechanism of action is thought to involve disruption of the parasite's tegument, which impairs glucose absorption and ultimately leads to the parasite's death. conicet.gov.ar

The scope of bunamidine's efficacy extends to other cestodes as well. It has been shown to be effective against Hymenolepis diminuta, the rat tapeworm. Additionally, a hydroxynaphthoate (B12740854) salt formulation of bunamidine is effective against Moniezia species, which are tapeworms found in small ruminants. veteriankey.com There is no specific information available in the provided search results regarding the efficacy of this compound against the monogenean species Pseudodactylogyrus anguillae.

Comparative Efficacy Assessments with Other Anthelmintic Compounds

Comparative studies have been conducted to evaluate the efficacy of this compound relative to other anthelmintic drugs, such as niclosamide (B1684120) and praziquantel (B144689).

In a study comparing treatments for natural tapeworm infections in dogs, a single dose of uredofos (B1682069) was found to be more effective than single doses of either this compound or niclosamide for removing Dipylidium caninum. nih.gov In the same study, the efficacy of uredofos was equal to that of this compound and superior to niclosamide in eliminating Taenia species. nih.gov Specifically, this compound cleared 82% of D. caninum infections and 100% of Taenia spp. infections. nih.gov Niclosamide showed the least activity against D. caninum in this trial. nih.gov

A long-term field trial in New Zealand for the control of tapeworms in sheep by treating dogs, found that monthly administration of this compound had little effect on the prevalence of Taenia hydatigena in lambs. nih.gov The subsequent addition of niclosamide to the treatment regimen also showed little impact. nih.gov

While praziquantel is highly effective against adult E. granulosus (95-100%), this compound is suggested to have superior efficacy against the larval stages of this parasite.

Table 2: Comparative Efficacy of this compound and Other Anthelmintics

| Drug | Target Parasite | Efficacy | Reference |

|---|---|---|---|

| This compound | Dipylidium caninum | 82% | nih.gov |

| Taenia spp. | 100% | nih.gov | |

| Taenia pisiformis & Dipylidium caninum | 40% | nih.govavma.org | |

| Uredofos | Dipylidium caninum | More effective than bunamidine HCl and niclosamide | nih.gov |

| Taenia spp. | Equal to bunamidine HCl, exceeded niclosamide | nih.gov | |

| Niclosamide | Dipylidium caninum | Least active of the three | nih.gov |

| Taenia spp. | Less effective than bunamidine HCl and uredofos | nih.gov | |

| Taenia pisiformis & Dipylidium caninum | 80% | nih.gov | |

| SQ 21,704 | Taenia pisiformis & Dipylidium caninum | 100% | nih.govavma.org |

| Praziquantel | Echinococcus granulosus (adult) | 95-100% |

Comparative Studies with Niclosamide

This compound has been evaluated alongside niclosamide for its effectiveness against various tapeworm species in dogs. In a study involving natural infections of Dipylidium caninum and Taenia species, this compound demonstrated superior efficacy over niclosamide in clearing Taenia infections, achieving a 100% clearance rate, which was equal to the performance of uredofos. nih.gov However, against D. caninum, this compound cleared 82% of the infections, while niclosamide was found to be the least active of the three drugs tested. nih.gov

Table 1: Comparative Efficacy of this compound and Niclosamide

| Parasite Species | This compound Efficacy | Niclosamide Efficacy | Study Reference |

| Dipylidium caninum | 82% clearance (9 of 11 dogs) | Ineffective (scolices found in all 12 dogs) | nih.gov |

| Taenia spp. | 100% clearance (5 of 5 dogs) | 80% clearance (4 of 5 dogs) | nih.gov |

| T. pisiformis & D. caninum (natural) | 40% overall efficacy | 80% overall efficacy | nih.govavma.org |

| Mesocestoides corti (experimental) | High efficacy | Variable results | nih.gov |

Comparison with Uredofos

When compared with uredofos, this compound has shown comparable efficacy in certain contexts. In the treatment of Taenia species in dogs, both this compound and uredofos achieved 100% clearance of the tapeworms. nih.gov However, against Dipylidium caninum, uredofos was more effective, completely clearing the infection in all treated dogs, whereas this compound cleared the infection in 82% of the animals. nih.gov For infections with Mesocestoides corti, both this compound and uredofos were found to have the highest efficacy among the drugs tested. nih.gov

Table 2: Comparative Efficacy of this compound and Uredofos

| Parasite Species | This compound Efficacy | Uredofos Efficacy | Study Reference |

| Dipylidium caninum | 82% clearance (9 of 11 dogs) | 100% clearance (12 of 12 dogs) | nih.gov |

| Taenia spp. | 100% clearance (5 of 5 dogs) | 100% clearance (5 of 5 dogs) | nih.gov |

| Mesocestoides corti | High efficacy | High efficacy | nih.gov |

Comparative Efficacy Against Praziquantel

Studies comparing this compound to praziquantel have highlighted differences in their effectiveness, particularly concerning different parasite life stages. This compound has been reported to outperform praziquantel against the larval stages of Echinococcus granulosus. While praziquantel is highly effective against adult cestodes, its efficacy against larval forms is considered less potent than that of this compound. Praziquantel is noted to be 100% effective in eliminating E. granulosus in dogs and is often the recommended drug for this purpose. veteriankey.com It is also completely effective against all stages of several Taenia species and Dipylidium caninum. veteriankey.com Although praziquantel is highly reliable, some studies suggest that low residual worm burdens may persist after treatment. idosi.org

Comparison with Arecoline (B194364) Hydrobromide

This compound has been compared to arecoline hydrobromide for the treatment of Echinococcus granulosus in dogs. In a controlled trial with experimentally infected dogs, a single treatment of either this compound or arecoline hydrobromide showed a similar degree of efficiency against young worms. nih.gov However, in this study, worms were still present in nearly half of the dogs treated with either compound. nih.gov In another study, this compound was found to be the most effective drug for E. granulosus, eliminating at least 90% of the worms, while arecoline hydrobromide failed to remove even 50% of the worms. byu.edu For Mesocestoides corti infections, this compound demonstrated high efficacy, whereas arecoline hydrobromide produced variable results. nih.gov While arecoline hydrobromide shows up to 90% efficiency against mature E. granulosus, its effectiveness against immature infections is considered no greater than that of this compound. paho.org

Table 3: Comparative Efficacy of this compound and Arecoline Hydrobromide

| Parasite Species | This compound Efficacy | Arecoline Hydrobromide Efficacy | Study Reference |

| Echinococcus granulosus (young worms) | Similar efficacy | Similar efficacy | nih.gov |

| Echinococcus granulosus | >90% elimination | <50% removal | byu.edu |

| Mesocestoides corti | High efficacy | Variable results | nih.gov |

Factors Influencing Anthelmintic Efficacy

The effectiveness of an anthelmintic drug can be influenced by several factors, a key one being the developmental stage of the target parasite at the time of treatment.

Influence of Parasite Developmental Stages on Drug Effectiveness

The developmental stage of the parasite has a significant impact on the efficacy of this compound. Studies on Echinococcus granulosus in experimentally infected dogs have shown that this compound is highly effective against both immature and mature stages of the parasite. Specifically, it demonstrated an average efficacy of 85.9% to 98.8% against immature stages and was 100% effective in clearing mature worms. veteriankey.combyu.edunih.gov

Further research has elaborated on this, showing that a single dose cleared 95% of mature E. granulosus worms, while the clearance rate for immature worms was between 78% and 87%. byu.edu Another study confirmed that this compound was between 85.9% and 98.9% effective against immature worms and 100% effective against mature worms of E. granulosus. byu.edu This suggests that while this compound is potent against all life stages within the definitive host, it is exceptionally effective against the adult, egg-producing worms.

Table 4: Efficacy of this compound Against Echinococcus granulosus Stages

| Parasite Stage | Efficacy Range | Study Reference |

| Immature | 85.9% - 98.8% | veteriankey.combyu.edunih.gov |

| Immature | 78% - 87% (single dose) | byu.edu |

| Mature | 100% | veteriankey.combyu.edubyu.edunih.gov |

| Mature | 95% (single dose) | byu.edu |

Host-Specific Efficacy Variations and Susceptibility

The anthelmintic efficacy of this compound has been shown to vary depending on the host species and the specific parasite being targeted. In canines, the drug has demonstrated significant effectiveness against a range of cestodes.

Extensive research has been conducted on the efficacy of this compound against Echinococcus granulosus in dogs. Studies have consistently reported high clearance rates for mature stages of this tapeworm, often reaching 100%. nih.govavma.orgbyu.edu For immature stages, the efficacy is also notable, though slightly lower, ranging from 85.9% to 98.8%. nih.govavma.orgbyu.edu This suggests that while highly effective, some immature worms may survive treatment. A study in New Zealand found that administering the drug twice with a 48-hour interval enhanced its efficacy against immature forms. byu.edu

In felines, this compound has been successfully used to treat infections of Taenia taeniaeformis and Spirometra mansonoides. cabidigitallibrary.org

In ruminants, a different formulation, bunamidine hydroxynaphthoate, is effective against Moniezia spp. infections in sheep and cattle. veteriankey.combasu.org.in

Rodents, specifically golden hamsters, have been used as a model for studying the efficacy against Hymenolepis diminuta. Mice have also been utilized in studies involving Hymenolepis nana. mdpi.comnih.gov

The following table summarizes the preclinical efficacy of this compound against various parasites in different host species:

| Host Species | Parasite | Efficacy |

| Dogs | Echinococcus granulosus (mature) | 100% nih.govavma.orgbyu.edu |

| Echinococcus granulosus (immature) | 85.9% - 98.8% nih.govavma.orgbyu.edu | |

| Taenia spp. | >90% veteriankey.com, 100% nih.gov | |

| Dipylidium caninum | >90% (sometimes erratic) veteriankey.com, 82% nih.gov | |

| Mesocestoides spp. | >90% veteriankey.com | |

| Diphyllobothrium spp. | >90% veteriankey.com | |

| Cats | Taenia taeniaeformis | Effective cabidigitallibrary.org |

| Spirometra mansonoides | Effective in 10 of 11 cats cabidigitallibrary.org | |

| Sheep & Cattle | Moniezia spp. (hydroxynaphthoate salt) | Effective veteriankey.combasu.org.in |

| Rodents | Hymenolepis diminuta (in hamsters) | Model for evaluation |

| Hymenolepis nana (in mice) | Model for evaluation mdpi.comnih.gov |

Impact of Drug Formulation on Anthelmintic Activity

The formulation of bunamidine significantly influences its anthelmintic activity. The two primary salt forms used are this compound and bunamidine hydroxynaphthoate, each tailored for different host species and administrative routes.

This compound is typically formulated as a tablet for oral administration in companion animals like dogs and cats. veteriankey.comcabidigitallibrary.org One study utilized fast-disintegrating tablets to enhance the drug's effectiveness against various tapeworm species. cabidigitallibrary.org The physical characteristics of the formulation, such as its dissolution rate, are critical for achieving optimal efficacy. veteriankey.com

In contrast, bunamidine hydroxynaphthoate is prepared as a suspension for oral administration in ruminants. veteriankey.comcrimsonpublishers.com This formulation is specifically effective against tapeworms such as Moniezia species in sheep and cattle. veteriankey.combasu.org.in

The delivery vehicle can also affect the drug's performance. For instance, when a different anthelmintic, SQ 21,704, was tested in dogs, its efficacy against Dipylidium caninum was reduced when administered with a loaf-type canned meat compared to other rations. nih.govavma.org While this study was not on bunamidine, it highlights the principle that the food matrix can interact with the drug formulation.

The development of long-acting injectable formulations is an area of advancement in veterinary medicine, utilizing technologies like microspheres and liposomes to achieve extended drug release. mdpi.com While not specifically documented for this compound in the provided context, these formulation strategies aim to improve therapeutic efficacy and patient compliance for various veterinary drugs. mdpi.com

The table below outlines the different formulations of bunamidine and their applications:

| Formulation | Salt Form | Host Species | Application |

| Tablet | Hydrochloride | Dogs, Cats | Treatment of cestode infections veteriankey.comcabidigitallibrary.org |

| Suspension | Hydroxynaphthoate | Ruminants | Treatment of Moniezia spp. veteriankey.comcrimsonpublishers.com |

Role of Host Fasting Regimens and Gastrointestinal Environment in Efficacy

The gastrointestinal environment and host fasting regimens play a crucial role in the efficacy of this compound. It is generally recommended that the drug be administered to animals with an empty stomach to maximize its effectiveness. crimsonpublishers.com

Fasting improves the dissolution of this compound tablets, which in turn enhances the contact between the drug and the parasite within the gut. veteriankey.com This direct interaction is vital for the drug's mechanism of action, which involves disrupting the tapeworm's tegument and inhibiting its glucose uptake. veteriankey.comcrimsonpublishers.com Following treatment, it is often advised to withhold food for a period to allow the drug to exert its full effect.

The rationale behind fasting is to ensure that the drug is not diluted or bound by food particles, which could reduce its concentration at the site of action. The presence of food can alter the gastrointestinal milieu, potentially affecting drug solubility and absorption. While bunamidine is not extensively absorbed systemically, enhanced dissolution in a fasted state ensures higher local concentrations in the gut where the parasites reside. veteriankey.com

Studies on other anthelmintics have also demonstrated the influence of fasting on drug bioavailability and efficacy. For example, the oral bioavailability of levamisole (B84282) in dogs was shown to increase when administered after a 24-hour fasting period. conicet.gov.ar Similarly, the efficacy of niclosamide is reported to be increased in fasted animals. veteriankey.com These findings support the general principle that fasting can significantly impact the therapeutic outcome of orally administered anthelmintics by modifying the gastrointestinal environment. nih.govnih.gov

Toxicological and Safety Profile Investigations

Acute and Chronic Toxicity Studies in Relevant Animal Models

Investigations into the toxicity of bunamidine (B1207059) hydrochloride have been conducted in several animal models, most notably in dogs, which are a target species for its therapeutic use. nih.govbyu.edu

Acute Toxicity: Studies in dogs have shown that bunamidine hydrochloride can induce acute toxic effects. byu.edu Vomiting and loose stools have been observed in dogs, particularly in fasting animals, within an hour of administration. byu.edu More severe acute reactions can include death, which may occur from ventricular fibrillation.

Chronic Toxicity: Information regarding dedicated chronic toxicity studies is less prevalent in the available literature. However, some studies involving repeated administrations provide insights into potential long-term effects. For instance, chronic treatment with certain related compounds has been associated with renal damage in cats. Long-term therapy with this compound necessitates monitoring of liver function and periodic blood counts to mitigate risks.

Organ-Specific Toxicity Assessments

Research has pinpointed specific organ systems that are particularly susceptible to the toxic effects of this compound.

Cardiovascular System Effects and Electrophysiological Disturbances

The cardiovascular system is a primary target of this compound toxicity. karger.compaho.org The compound has been shown to sensitize the heart to catecholamines, which can lead to ventricular fibrillation and subsequent cardiac failure, a cause of sporadic death reported within 24 hours of treatment. veteriankey.com Studies on isolated perfused rat hearts have also been conducted to investigate its direct cardiac effects. drugbank.com

Gastrointestinal System Perturbations

The most frequently reported adverse effects following bunamidine administration are gastrointestinal disturbances. veteriankey.com These include emesis (vomiting) and diarrhea. veteriankey.com These effects have been observed in dogs, particularly when the drug is administered to fasting animals. byu.edu

Hepatic and Renal Function Assessments

This compound has been associated with hepatotoxicity, particularly at higher doses. smolecule.com Monitoring of liver function is considered crucial during long-term therapy. Studies in dogs have involved the assessment of liver pathology and the monitoring of blood parameters such as alanine (B10760859) transaminase and alkaline phosphatase to evaluate liver damage. nih.gov While the absorbed drug is primarily inactivated in the liver, which can be a protective mechanism, enhanced absorption can increase the risk of liver damage. veteriankey.com

With regard to renal function, while direct studies on this compound are limited, related compounds have been shown to cause renal damage in cats with chronic treatment. Standard veterinary guidelines also mention the potential for renal damage.

Underlying Mechanisms of this compound Toxicity

The toxic effects of this compound appear to be linked to several mechanisms. The cardiotoxicity is thought to be due to the sensitization of the myocardium to catecholamines, leading to fatal arrhythmias like ventricular fibrillation. The gastrointestinal disturbances are likely a direct irritant effect of the compound on the gut mucosa. nih.gov At a cellular level, it has been suggested that the toxicity of some related anthelmintics involves free-radical damage to the myocardium.

Research on Antidotal and Protective Measures

Given the potential for severe cardiotoxicity, research has been conducted to identify potential antidotes. One study investigated the use of propranolol (B1214883) as an antidote for bunamidine-induced cardiac effects. drugbank.com The rationale for this is likely to counteract the increased sensitivity of the heart to catecholamines. However, the success and widespread adoption of this as a standard protective measure are not extensively documented in the available literature.

Pharmacokinetic and Pharmacodynamic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Detailed ADME studies for bunamidine (B1207059) hydrochloride are not extensively available in the public domain. Much of the understanding of its pharmacokinetic profile is derived from its physicochemical properties and observed efficacy.

Bunamidine hydrochloride is a white, odorless, crystalline solid that is soluble in hot water. biologydiscussion.com It is formulated as tablets of the hydrochloride salt for oral administration in companion animals. veteriankey.com A key characteristic of its pharmacokinetic profile is its poor absorption from the gastrointestinal (GI) tract. conicet.gov.ar This limited systemic absorption is a crucial factor in its mechanism of action against intestinal cestodes, as the drug remains concentrated in the gut where the parasites reside.

While specific details on its distribution, metabolism, and excretion are sparse, it is understood that the unabsorbed portion of the drug is excreted in the feces. biologydiscussion.com The limited absorption minimizes systemic exposure, which is a desirable trait for an anthelmintic targeting gut parasites. The extent to which the small absorbed fraction is metabolized and the specific metabolic pathways have not been well-documented in available literature. Similarly, the precise routes and rates of excretion for any absorbed metabolites are not clearly defined.

Correlation Between Pharmacokinetic Parameters and Efficacy/Toxicity Outcomes

The efficacy of this compound is directly correlated with its high concentration in the gastrointestinal tract, a consequence of its poor oral absorption. This ensures that the tapeworms are exposed to effective concentrations of the drug.

Research has demonstrated high efficacy against various tapeworm species. For instance, it has shown greater than 90% efficacy against Taenia spp., Dipylidium spp., Mesocestoides spp., and Diphyllobothrium spp. in dogs and cats. veteriankey.com Studies on Echinococcus granulosus in dogs have reported efficacies ranging from 85.9% to 98.8% against immature stages and 100% against mature stages. veteriankey.comnih.gov

The following table summarizes the efficacy of this compound against different tapeworm species:

| Parasite Species | Efficacy | Host | Reference |

|---|---|---|---|

| Taenia spp. | >90% | Dogs and Cats | veteriankey.com |

| Dipylidium caninum | >90% (though may be erratic) | Dogs and Cats | veteriankey.com |

| Mesocestoides spp. | >90% | Dogs and Cats | veteriankey.com |

| Diphyllobothrium spp. | >90% | Dogs and Cats | veteriankey.com |

| Echinococcus granulosus (immature) | 85.9% - 98.8% | Dogs | veteriankey.comnih.gov |

| Echinococcus granulosus (mature) | 100% | Dogs | veteriankey.comnih.gov |

The limited systemic absorption of this compound is also linked to its toxicity profile. While this generally contributes to its safety by minimizing systemic effects, there are reports of potential cardiotoxicity. It is suggested that the drug may sensitize the heart muscle to catecholamines, which can lead to adverse cardiovascular effects. basu.org.in This indicates that even the small amount of absorbed drug can have significant pharmacodynamic effects.

In Vitro Pharmacokinetic Modeling and Prediction

There is a lack of specific in vitro pharmacokinetic modeling and prediction studies for this compound in the reviewed literature. Such studies would typically involve using techniques like Caco-2 cell permeability assays to predict oral absorption or using liver microsomes to predict metabolic pathways and rates. The absence of this data highlights a gap in the comprehensive understanding of bunamidine's pharmacokinetic behavior. High-throughput screening assays have been used to characterize the biological responses of various compounds, including this compound, which can provide insights into its potential for toxicity. frontiersin.org

Impact of Formulation on Systemic Exposure and Tissue Distribution

Mechanisms and Epidemiology of Anthelmintic Resistance

Molecular Basis of Bunamidine (B1207059) Hydrochloride Resistance in Parasites

The precise molecular and biochemical mechanisms that confer resistance to bunamidine hydrochloride in cestode parasites have not been extensively elucidated in the available scientific literature. The mode of action for bunamidine is understood to be distinct from many other major anthelmintic classes. It is believed to act by disrupting the tapeworm's tegument, the external surface layer, and interfering with its glucose uptake crimsonpublishers.comveteriankey.comcrimsonpublishers.com. This damage to the tegument exposes the parasite's sub-tegumental tissues, leading to its destruction by the host's own digestive enzymes crimsonpublishers.com.

This mechanism contrasts sharply with other anthelmintics, for which resistance pathways are better understood:

Benzimidazoles: Resistance is primarily linked to specific single amino acid mutations in the β-tubulin gene, which prevent the drug from binding to its target protein dovepress.com.

Macrocyclic Lactones (e.g., Ivermectin): Resistance mechanisms are more complex and can involve mutations in genes encoding ligand-gated chloride channels (like GluClRs) or changes in the activity of drug efflux pumps such as P-glycoproteins dovepress.com.

Praziquantel (B144689): Research suggests its action against schistosomes and cestodes is mediated by a specific transient receptor potential (TRP) ion channel, TRPMPZQ acs.org.

Given bunamidine's unique target on the parasite's tegument and glucose metabolism, it is hypothesized that resistance could arise from alterations in the tegument's protein or lipid composition, or through changes in the parasite's glucose transport mechanisms. However, specific genetic mutations or gene expression changes responsible for conferring resistance to bunamidine have yet to be identified and confirmed through dedicated research.

Genetic Studies of Resistant Parasite Populations

Currently, there is a notable lack of genetic studies specifically focused on identifying resistance-associated genes or molecular markers in parasite populations with known this compound resistance. While modern molecular techniques have been applied to study the population genetics and species diversity of various taeniid cestodes, such as Taenia saginata and Taenia hydatigena, these investigations have primarily utilized mitochondrial DNA markers like cytochrome c oxidase subunit 1 (COX1) to explore genetic variation and phylogenetic relationships nih.govparahostdis.org.

These studies have been instrumental in identifying different parasite species and understanding their transmission patterns but have not been directed towards the issue of drug resistance nih.govparahostdis.orgresearchgate.net. Consequently, there are no established genetic tests or markers for tracking the emergence or spread of bunamidine resistance in parasite populations in the field. The development of such tools would require identifying bunamidine-resistant parasite isolates and then applying genomic or transcriptomic approaches to pinpoint the genetic drivers of the resistance phenotype.

Epidemiological Surveillance of Resistance Emergence in Field Settings

Evidence of reduced efficacy of this compound in a field setting comes from a long-term epidemiological study in New Zealand, known as the "Styx Field Trial" nih.govwho.int. This 13-year assessment was designed to control tapeworm infections, including Echinococcus granulosus and Taenia hydatigena, in sheep by administering monthly drug treatments to the definitive dog hosts.

For a significant 8-year period of the trial, dogs were treated monthly with this compound. The surveillance, which used the prevalence of T. hydatigena in lambs as the primary indicator, found that this treatment regimen had little effect on reducing infection rates nih.govwho.int. The study documented the continued occurrence of "cysticercosis storms," or epidemic-type infection patterns, despite the ongoing control program nih.gov. This sustained failure to control the parasite under consistent drug pressure in a field setting represents a critical observation of the drug's limited epidemiological effectiveness, which can be a functional indicator of resistance or inherent low efficacy under field conditions. The study noted that both resident and introduced dogs could have contributed to the ongoing transmission patterns nih.gov.

Strategies for Resistance Mitigation and Management

To combat the development and spread of anthelmintic resistance, several strategies are recommended, primarily focused on reducing selection pressure and utilizing drugs more judiciously. These include rotating between different chemical classes of anthelmintics and using combination therapies.

Drug rotation is a strategy aimed at slowing the development of resistance by alternating between anthelmintics with different modes of action. This approach prevents successive generations of a parasite from being selected by the same drug class. In the context of bunamidine, this involves rotating with other taeniacides.

The aforementioned Styx Field Trial provides a practical, though reactive, example of this strategy. After eight years of observing the limited impact of this compound, the control program shifted to using other compounds, including nitroscanate (B1679008) and niclosamide (B1684120), in an attempt to improve control nih.govwho.int. This change in drug class led to a marked reduction in the prevalence of T. hydatigena, demonstrating the potential benefit of switching to a more effective compound when one fails nih.gov.

Research comparing the efficacy of different taeniacides provides the data necessary to make informed decisions about which drugs to include in a rotation. Studies have evaluated this compound against alternatives like niclosamide and uredofos (B1682069), showing varying levels of efficacy against different tapeworm species nih.gov. Such comparative data is crucial for designing effective rotation programs.

Combination therapy involves the simultaneous administration of two or more drugs with different mechanisms of action. The goal is to make it more difficult for a parasite to survive, as it would need to possess resistance mechanisms to both drugs.

An attempt at this strategy was also documented in the Styx Field Trial, where niclosamide was added to the this compound treatment for a one-year period. In that instance, the combination also had little effect on the prevalence of T. hydatigena in lambs, suggesting this particular combination was not sufficient to overcome the control issues in that setting nih.govwho.int.

However, comparative efficacy studies highlight the potential for other combinations. By identifying drugs that are effective against parasite populations that may be less susceptible to bunamidine, rational combinations can be proposed. For example, a study demonstrated that uredofos was more effective than bunamidine HCl against Dipylidium caninum and equally effective against Taenia spp. nih.gov. Another study found a different investigational compound, SQ 21,704, to be 100% effective, while this compound and niclosamide were only partially effective in the same trial nih.govavma.org. This type of research is essential for identifying effective drug partners to either rotate with or use in combination with bunamidine to manage or mitigate resistance.

Interactive Table: Comparative Efficacy of Bunamidine HCl and Other Taeniacides The following table summarizes findings from studies comparing the efficacy of this compound against other anthelmintics in naturally infected dogs. Efficacy is based on the complete clearance of tapeworms.

| Drug | Parasite Species | Efficacy (% of Dogs Cleared) | Source |

|---|---|---|---|

| This compound | Dipylidium caninum | 82% (9 of 11 dogs) | nih.gov |

| Niclosamide | Dipylidium caninum | 0% (0 of 12 dogs) | nih.gov |

| Uredofos | Dipylidium caninum | 100% (12 of 12 dogs) | nih.gov |

| This compound | Taenia spp. | 100% (5 of 5 dogs) | nih.gov |

| Niclosamide | Taenia spp. | 80% (4 of 5 dogs) | nih.gov |

| Uredofos | Taenia spp. | 100% (5 of 5 dogs) | nih.gov |

| This compound | T. pisiformis / D. caninum | 40% (2 of 5 dogs) | nih.gov |

| Niclosamide | T. pisiformis / D. caninum | 80% (4 of 5 dogs) | nih.gov |

| SQ 21,704 | T. pisiformis / D. caninum | 100% (5 of 5 dogs) | nih.gov |

Advanced Research Methodologies and Analytical Approaches

In Vitro Experimental Models for Anthelmintic Screening

In vitro models provide a crucial primary platform for screening potential anthelmintic compounds, offering a more controlled environment and higher throughput compared to in vivo studies. nih.gov These systems are essential for initial efficacy testing and for dissecting the molecular interactions between a drug and a parasite.

Axenic culture systems, which involve the growth of a single species in a sterile environment free from other metabolizing organisms, represent a significant advancement in parasitology research. lshtm.ac.uk The ability to culture parasites axenically is critical for detailed biological and biochemical studies under highly defined conditions. bu.edu.eg For instance, the development of axenic culture techniques for the hydatid organism (Echinococcus) has been suggested as a potential method for creating a sensitive in vitro system to screen for and select potential echinococcicides. who.int Given that bunamidine (B1207059) hydrochloride is effective against Echinococcus granulosus, such systems would be invaluable for studying its direct effects on the parasite, independent of host factors. wikipedia.org

The process of axenization, or establishing a parasite in a pure culture, can be laborious, often requiring a transition from a xenic culture (with undefined microorganisms) to a monoxenic culture (with a single known associate) before achieving a fully axenic state. lshtm.ac.uk Once established, these cultures provide a consistent source of parasite material for various experimental assays. While systems have been developed for protozoan parasites like Trichomonas and Entamoeba, and advances have been made for helminths, their application allows for precise investigation into a drug's impact on parasite growth, metabolism, and viability. lshtm.ac.ukbu.edu.eg

Cell-based assays are powerful tools for identifying and validating the molecular targets of a drug. These assays utilize cells that have been engineered to report on the activity of specific biological pathways or targets. nih.gov Through high-throughput screening (qHTS) campaigns, large libraries of chemical compounds can be rapidly tested against a panel of diverse cell-based assays to identify potential biological disruptions. nih.gov

Bunamidine hydrochloride was included in the Tox21 10K compound library, which was screened against approximately 70 cell-based assays. nih.gov This large-scale screening approach is designed to predict the potential toxicity and identify the biological pathways affected by a compound. By measuring a compound's effect on various cellular processes—such as receptor signaling, gene expression, and cell viability—researchers can generate a "bioactivity signature" that helps to elucidate its mechanism of action. nih.gov This approach moves beyond traditional whole-organism screening to pinpoint specific molecular interactions, which is a critical step in modern drug discovery and development. nih.gov

Refined In Vivo Animal Models for Efficacy and Toxicity Studies

In vivo animal models remain indispensable for evaluating the efficacy and systemic toxicity of anthelmintic drug candidates before they can be considered for veterinary use. nih.gov These models provide essential data on a drug's pharmacokinetic and pharmacodynamic properties within a complex biological system.

The selection of an appropriate animal model is crucial and depends on the target parasite. For screening taeniacides like bunamidine, rodent models, such as mice infected with Hymenolepis diminuta, are commonly used for initial in vivo assessments. who.int For evaluating efficacy against parasites of veterinary importance, larger animal models are employed. Studies on this compound have utilized dogs naturally or experimentally infected with various tapeworm species, including Echinococcus granulosus, Taenia spp., and Dipylidium caninum. nih.gov

Toxicity studies also rely on well-defined animal models. For this compound, toxicity has been evaluated in species such as dogs, including beagle puppies. veteriankey.com These preclinical studies are designed to identify potential adverse effects and to establish a margin of safety for the drug. nih.gov While animal models are critical, it is acknowledged that they are not always perfect predictors of human or target animal responses, which underscores the importance of careful study design and interpretation of results. nih.gov

| Animal Model | Parasite Species | Purpose of Study | Reference |

|---|---|---|---|

| Mice | Hymenolepis diminuta | Efficacy Screening | who.int |

| Dogs | Echinococcus granulosus | Efficacy (Immature & Mature Stages) | |

| Dogs | Taenia spp., Dipylidium caninum | Comparative Efficacy | nih.gov |

| Dogs (Beagle Puppies) | N/A | Toxicity Assessment | veteriankey.com |

Advanced Analytical Techniques for Compound Detection and Quantification

The ability to accurately detect and quantify a drug and its residues in various matrices is essential for research, quality control, and regulatory compliance. Advanced analytical techniques provide the necessary sensitivity and specificity for these tasks.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the detection and quantification of veterinary drug residues in food products and tissues. nih.govd-nb.info This technique offers high sensitivity, specificity, and the capability to analyze multiple compounds simultaneously across a wide range of chemical classes. lcms.cznih.gov

The general workflow for residue analysis involves sample extraction, a clean-up step to remove interfering matrix components, and subsequent analysis by LC-MS/MS. d-nb.info The liquid chromatography component separates the compounds in the sample, and the tandem mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of the parent molecule and its characteristic fragment ions. taylorandfrancis.com Methods have been developed for the multi-class analysis of various antiparasitic drugs in tissues such as muscle, liver, kidney, and milk. nih.govmdpi.com Such methods are crucial for monitoring compliance with maximum residue limits (MRLs) set by regulatory agencies to ensure food safety.

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| LC-MS/MS | Multi-residue analysis of veterinary drugs in animal tissues | High sensitivity, high specificity, rapid detection, simultaneous multi-compound analysis | nih.gov |

| HPLC-MS/MS | Simultaneous determination of multi-class veterinary drugs in fishery products | Enables screening and confirmatory analysis in one run | d-nb.info |

| LC-MS/MS | Quantification of antiparasitic drug residues in ovine tissues | High precision, accuracy, and robust performance across different matrices | mdpi.com |

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of a drug substance. researchgate.net A combination of these methods provides comprehensive information about a molecule's identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules. semanticscholar.org It provides detailed information about the carbon-hydrogen framework of a compound, allowing for the confirmation of its precise structure. High-resolution NMR can also detect and identify impurities, even at low levels. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy, often used as Fourier Transform Infrared (FTIR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. scielo.org.mx It provides a characteristic "fingerprint" spectrum for a compound, which is useful for identification and for detecting the presence of impurities that would alter the spectrum. researchgate.net

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound. High-resolution mass spectrometry can determine the elemental composition of a molecule. When used in tandem with chromatographic separation (e.g., GC-MS or LC-MS), it is a powerful tool for both structural confirmation and impurity profiling. taylorandfrancis.comsemanticscholar.org

UV-Visible Spectroscopy: This technique provides information about electronic transitions within a molecule and is often used for quantitative analysis and to check for certain types of impurities. semanticscholar.org

Together, these spectroscopic methods ensure that the this compound used in veterinary formulations is the correct substance and meets stringent purity requirements. americanpharmaceuticalreview.comresearchgate.net

Development and Application of Immunoassays and Biosensors for Detection

The rapid and sensitive detection of chemical compounds in various matrices is crucial for a multitude of applications, ranging from pharmaceutical analysis to environmental monitoring. For a compound such as this compound, the development of specific and efficient detection methods is of significant interest. Immunoassays and biosensors represent two powerful analytical platforms that offer high sensitivity and selectivity, and their potential application for the detection of this compound is a promising area of research. While specific immunoassays and biosensors for this compound are not widely reported in publicly available literature, the established principles and methodologies for developing such tools for other small molecules provide a clear roadmap for their potential development and application.

Immunoassays are bioanalytical methods that utilize the specific binding reaction between an antigen and an antibody to quantify the concentration of an analyte. nih.govnih.gov Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. frontiersin.orgresearchgate.net Both technologies offer the advantages of speed, high sensitivity, and the potential for portability, making them suitable for high-throughput screening and point-of-care testing. nih.govf1000research.com

The development of such analytical tools for this compound would first necessitate the production of specific antibodies that recognize the molecule. As a small molecule, bunamidine would act as a hapten and would need to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit a robust immune response for the production of monoclonal or polyclonal antibodies. Once high-affinity antibodies are generated, they can be integrated into various immunoassay formats or onto biosensor surfaces.

Immunoassay Development

A common immunoassay format for the detection of small molecules like this compound is the competitive enzyme-linked immunosorbent assay (cELISA). azpharmjournal.comnih.gov In a typical cELISA, a known amount of bunamidine-protein conjugate is immobilized on a microtiter plate. The sample containing an unknown amount of free this compound is then mixed with a limited amount of specific anti-bunamidine antibody and added to the plate. The free bunamidine in the sample competes with the immobilized bunamidine for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric or chemiluminescent reaction. A higher concentration of bunamidine in the sample results in a weaker signal, allowing for quantitative determination.

Another promising immunoassay format is the lateral flow immunoassay (LFIA), which is a paper-based platform for rapid and simple, on-site detection. nih.govaxsyn.comnih.gov An LFIA for bunamidine would involve the use of gold nanoparticles conjugated to the specific antibody. The presence of bunamidine in a sample would lead to the formation of an antibody-bunamidine complex, which would then flow along a nitrocellulose membrane and be captured at a test line, producing a visible color change.

The performance of a developed immunoassay would be characterized by several key parameters, which are hypothetically illustrated in the table below.

| Parameter | Description | Hypothetical Value for a Bunamidine cELISA |

| IC50 | The concentration of this compound that causes 50% inhibition of antibody binding. | 1.5 ng/mL |

| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably distinguished from a blank sample. | 0.2 ng/mL |

| Working Range | The range of concentrations over which the assay is accurate and precise. | 0.5 - 10 ng/mL |

| Cross-Reactivity | The degree to which the antibody binds to structurally related compounds. | Low cross-reactivity with other naphthamidine derivatives. |

| Recovery | The percentage of a known amount of this compound that is detected when added to a sample matrix. | 90-105% in various sample types. |

This table presents hypothetical performance data for a competitive ELISA for this compound to illustrate the typical parameters that would be evaluated.

Biosensor Development

Biosensors offer an alternative and often more rapid approach for the detection of small molecules. mdpi.comiapchem.org Two promising types of biosensors for the detection of this compound are surface plasmon resonance (SPR) biosensors and electrochemical biosensors.

Surface Plasmon Resonance (SPR) Biosensors:

SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip. mdpi.com For bunamidine detection, a specific anti-bunamidine antibody would be immobilized on the gold surface of the SPR sensor chip. When a sample containing this compound is passed over the surface, the binding of the analyte to the antibody causes a change in the refractive index, which is detected in real-time as a change in the resonance angle. This allows for the label-free, real-time monitoring of the binding kinetics and the quantification of the analyte.

Electrochemical Biosensors:

Electrochemical biosensors measure changes in electrical signals (such as current, potential, or impedance) that occur as a result of the interaction between the biorecognition element and the target analyte. frontiersin.org An electrochemical immunosensor for bunamidine could be developed by immobilizing anti-bunamidine antibodies on an electrode surface. The binding of bunamidine to the antibodies would alter the electrochemical properties of the electrode surface, for instance, by hindering the electron transfer of a redox probe. This change in the electrochemical signal can be correlated to the concentration of bunamidine in the sample.

The potential performance characteristics of a biosensor for this compound are outlined in the hypothetical table below.

| Parameter | Description | Hypothetical Value for a Bunamidine SPR Biosensor |

| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. | 0.1 ng/mL |

| Dynamic Range | The concentration range over which a quantifiable response is observed. | 0.2 - 20 ng/mL |

| Response Time | The time taken to obtain a stable signal upon sample introduction. | < 5 minutes |

| Regeneration Capability | The ability to remove the bound analyte and reuse the sensor surface. | > 50 cycles |

| Specificity | The ability to detect this compound in the presence of interfering substances. | High specificity with minimal interference from structurally similar compounds. |

This table presents hypothetical performance data for a Surface Plasmon Resonance (SPR) biosensor for this compound to illustrate the typical parameters that would be evaluated.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Bunamidine (B1207059) Hydrochloride Analogs and Derivatives

The pursuit of new anthelmintic agents is driven by the need to enhance efficacy, broaden the spectrum of activity, and combat emerging drug resistance. The chemical structure of bunamidine, N,N-dibutyl-4-(hexyloxy)-1-naphthamidine, offers several opportunities for the design and synthesis of novel analogs and derivatives. wikipedia.orgdrugbank.com The core structure consists of a naphthalene (B1677914) ring, an amidine group, and flexible alkyl chains, all of which can be targets for chemical modification.

Initial synthetic routes for anthelmintic compounds often provide a foundation for creating more potent derivatives. conicet.gov.ar For bunamidine, medicinal chemistry efforts can be directed toward several key areas:

Modification of the Alkoxy Chain: The hexyloxy group on the naphthalene ring is a prime candidate for modification. Altering the length, branching, or introducing cyclic structures into this chain could influence the compound's lipophilicity, thereby affecting its absorption, distribution, and interaction with the parasite.

Substitution on the Naphthalene Ring: The naphthalene core itself presents multiple positions for the addition of various functional groups. Introducing electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule, potentially enhancing its binding affinity to its molecular target within the parasite.

Alteration of the Amidine Group: The N,N-dibutyl amidine functional group is critical for the compound's activity. Synthesizing derivatives with different alkyl substituents on the nitrogen atoms could alter steric and electronic properties, which may lead to improved efficacy or a different spectrum of activity.

The general principles of drug synthesis, involving the reaction of compounds with appropriate organic or inorganic acids and bases, can be applied to create various salt forms of new bunamidine derivatives, which may offer advantages in formulation or stability. google.com The development of such analogs would follow a structured process from initial synthesis to in vitro screening against various cestode species, including laboratory models like Mesocestoides vogae, before progressing to more complex evaluations. plos.orgnih.govconicet.gov.ar

Table 1: Potential Strategies for Bunamidine Hydrochloride Analog Synthesis

| Molecular Target | Modification Strategy | Potential Outcome |

| Hexyloxy Chain | Vary chain length (e.g., from C4 to C8); Introduce branching or cyclization. | Alter lipophilicity, potentially improving membrane interaction and absorption by the parasite. |

| Naphthalene Ring | Introduce substituents like halogens, nitro groups, or hydroxyl groups at various positions. | Modify electronic distribution and steric profile to enhance target binding and specificity. |

| Amidine Group | Replace dibutyl groups with other alkyl or aryl substituents. | Modulate the basicity and binding characteristics of the pharmacophore. |

| Overall Structure | Create hybrid molecules by combining features of bunamidine with other anthelmintic scaffolds. | Develop compounds with novel mechanisms of action or a broader anti-parasitic spectrum. |

Integration of this compound into Integrated Parasite Control Programs

Integrated Parasite Management (IPM) is a multifaceted approach that combines strategic drug use with management practices to control parasites sustainably. nih.govvettimes.com This strategy aims to reduce reliance on chemical treatments alone, thereby slowing the development of anthelmintic resistance and minimizing environmental impact. veterinary-practice.comfao.org this compound's role in IPM is primarily linked to its efficacy against specific adult tapeworms in definitive hosts, such as dogs. wikipedia.org

A key application is in the control of zoonotic diseases like hydatid disease, caused by Echinococcus granulosus. By effectively treating dogs, the definitive host, bunamidine helps break the parasite's life cycle, preventing transmission to intermediate hosts (like sheep) and accidental hosts (humans). wikipedia.org

The core principles of integrating a chemical agent like bunamidine into an IPM program include:

Targeted Treatment: Instead of blanket administration, treatments are applied based on diagnostic testing or a thorough risk assessment, ensuring that the drug is used only when necessary. veterinary-practice.com

Strategic Timing: Treatments are timed to coincide with key epidemiological points, such as periods of high transmission, to maximize their impact on the parasite population. nih.gov

Rotation of Anthelmintics: To mitigate the risk of resistance, bunamidine could be used in rotation with other classes of cestocidal drugs, such as niclosamide (B1684120) or praziquantel (B144689). nih.gov This prevents continuous selection pressure from a single chemical class.

By incorporating bunamidine into a structured IPM framework, its long-term efficacy can be preserved, contributing to more sustainable and effective control of cestode infections in both veterinary and public health contexts. nih.gov

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

While specific "omics" studies focused exclusively on this compound are not widely reported, the application of these technologies holds immense potential for revolutionizing our understanding of the drug. uni-konstanz.de Omics technologies provide a global view of molecules within a biological system, offering insights that are unattainable with traditional methods. mdpi.com

Genomics: Genomic and transcriptomic approaches could be used to investigate the genetic basis of bunamidine resistance in cestodes. fomatmedical.comfomatmedical.com By comparing the genomes or gene expression profiles of susceptible and resistant parasite strains, researchers could identify specific genes or mutations responsible for reduced drug efficacy. nih.gov This knowledge is crucial for developing molecular diagnostic tests to monitor for resistance in the field and for designing new drugs that can bypass these resistance mechanisms. nih.govnih.govfrontiersin.org

Proteomics: Proteomics, the large-scale study of proteins, could pinpoint the direct molecular target of bunamidine. nih.gov Techniques such as thermal shift assays or affinity chromatography coupled with mass spectrometry could identify the specific parasite protein(s) that bunamidine binds to. Understanding the drug's target is a fundamental gap in current knowledge and would be invaluable for designing more potent and selective analogs. Furthermore, proteomics can reveal broader changes in the parasite's protein expression following drug exposure, offering clues about its downstream effects and the parasite's stress response. nih.gov

Metabolomics: Metabolomics analyzes the complete set of small-molecule metabolites within an organism. uni-konstanz.de Applying this technology to bunamidine-treated parasites would reveal which metabolic pathways are disrupted by the drug. frontiersin.org For instance, it could confirm and detail the suspected interference with glucose metabolism, providing a functional snapshot of the drug's impact on the parasite's energy production. nih.gov This information can help to fully elucidate the mechanism of action and identify other potential metabolic vulnerabilities in the parasite that could be exploited by new drugs. mdpi.com

Table 2: Potential Applications of Omics Technologies in Bunamidine Research

| Omics Field | Research Question | Potential Outcome |

| Genomics | What are the genetic determinants of bunamidine resistance? | Identification of resistance-associated genes and mutations for monitoring and new drug design. fomatmedical.com |

| Proteomics | What is the direct molecular target of bunamidine in the parasite? | Definitive identification of the drug's binding partner, enabling structure-based drug design. nih.gov |

| Metabolomics | How does bunamidine disrupt the parasite's metabolism? | Detailed mapping of affected metabolic pathways, confirming the mechanism of action and revealing new targets. frontiersin.org |

Addressing Gaps in Current Knowledge and Emerging Challenges in Anthelmintic Research

Despite its long-standing use, significant gaps in the knowledge surrounding this compound remain. These gaps, coupled with broader challenges in anthelmintic research, define the path forward for future investigations.

The most significant challenge facing all anthelmintics is the development of drug resistance. researchgate.net While resistance to bunamidine is not widely reported, the history of other anthelmintics suggests it is a constant threat. A critical gap is the lack of validated molecular markers for bunamidine resistance, which hinders surveillance efforts.

Another major gap is the incomplete understanding of its precise mechanism of action. While it is known to damage the parasite's tegument, the specific molecular interactions that initiate this process are not fully characterized. conicet.gov.ar This lack of mechanistic detail makes rational drug design difficult and complicates efforts to predict or overcome potential resistance.

The broader field of cestocidal drug development faces significant hurdles, including the limited number of validated drug targets and the economic challenges of developing drugs for neglected diseases. plos.orgmdpi.com Research on bunamidine can contribute to overcoming these challenges by: